N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide
説明
N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a benzothiazole-linked benzohydrazide derivative with a sulfonyl-piperidine substituent. The compound’s design leverages the pharmacophoric features of benzothiazoles (known for antitumor activity) and sulfonamides (associated with enzyme inhibition and antimicrobial effects) .
特性
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-14-7-12-19-20(16(14)3)23-22(30-19)25-24-21(27)17-8-10-18(11-9-17)31(28,29)26-13-5-4-6-15(26)2/h7-12,15H,4-6,13H2,1-3H3,(H,23,25)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOQHKJWMCDXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC(=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a synthetic compound characterized by its unique structural features, including a benzothiazole moiety and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications.
Chemical Structure and Properties
The molecular structure of N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 357.46 g/mol |
| CAS Number | 923464-90-8 |
| Key Structural Features | Benzothiazole, Sulfonamide |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity due to its interaction with various biological targets. The benzothiazole derivatives are known for their ability to modulate enzyme activity and receptor interactions, which may contribute to their therapeutic potential.
Anticancer Activity
Research has shown that benzothiazole derivatives can act as inhibitors of heat shock protein 90 (Hsp90), a crucial protein involved in cancer cell proliferation. A study involving similar compounds demonstrated antiproliferative activities against MCF-7 breast cancer cells, with IC₅₀ values indicating effective inhibition at low concentrations (e.g., IC₅₀ = 2.8 ± 0.1 μM) . The compound's structure allows it to bind effectively to the Hsp90 allosteric site, potentially leading to the degradation of client proteins associated with tumor growth.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Thiazole derivatives are often linked to the modulation of inflammatory pathways. Although specific mechanisms remain under investigation, it is hypothesized that the sulfonamide group may play a role in inhibiting pro-inflammatory cytokine production.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide. The presence of methyl groups on the benzothiazole ring enhances lipophilicity and may improve binding affinity to target proteins. The piperidine sulfonamide moiety is also essential for biological activity, potentially influencing solubility and bioavailability.
Case Studies and Research Findings
Several studies have focused on similar compounds within the benzothiazole class, providing insights into their biological mechanisms:
- Hsp90 Inhibition : A library of benzothiazole-based Hsp90 inhibitors was prepared, demonstrating significant antiproliferative effects in cancer cell lines . The study emphasized the importance of structural modifications in enhancing potency.
- Inflammation Models : In vivo models have shown that thiazole derivatives can reduce inflammation markers in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases.
- Pharmacokinetics : Early pharmacokinetic studies indicate that modifications to the benzothiazole scaffold can significantly affect absorption and metabolism, which are critical for therapeutic efficacy.
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural Differences :
- The target compound’s 2-methylpiperidin-1-yl sulfonyl group distinguishes it from simpler sulfonamide derivatives (e.g., 4-chlorophenyl or methoxy substitutions in ). This modification may enhance pharmacokinetic properties, such as solubility and blood-brain barrier penetration.
Spectroscopic and Crystallographic Data
*Note: Limited spectral data for the target compound are available in the provided evidence.
Antitumor Activity :
- The target compound’s benzothiazole-hydrazide scaffold aligns with derivatives tested by El-Hamouly et al. (2011), which showed cytotoxicity via topoisomerase II inhibition. For example, N-substituted-sulfonyl benzothiazole derivatives exhibited IC₅₀ values of 2.3 µM against MCF-7 breast cancer cells .
- In contrast, triazole-thiones (e.g., compounds [7–9]) showed weaker antitumor effects but superior safety profiles in mutagenicity assays .
Antimicrobial Activity :
Mutagenicity :
- Benzimidazole-based hydrazides (e.g., compound 4 in ) showed dose-dependent mutagenicity in TA98 strains (2.5–5 µg/plate). Structural differences (e.g., benzo[d]thiazole vs. benzimidazole core) may mitigate this risk for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
